Argatroban-d3
Description
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-HKEDOSAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Argatroban-d3: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of Argatroban-d3. Based on the established pharmacology of its non-deuterated counterpart, Argatroban, this document details its molecular interactions, kinetic parameters, and the experimental protocols used to elucidate its anticoagulant properties.
Introduction
This compound is a deuterated analog of Argatroban, a synthetic direct thrombin inhibitor (DTI). The substitution of hydrogen with deuterium is a common strategy in drug development to modify pharmacokinetic properties, often affecting metabolism without altering the fundamental mechanism of action. Therefore, the in vitro mechanism of action of this compound is considered identical to that of Argatroban. Argatroban is a small molecule derived from L-arginine that acts as a potent and highly specific anticoagulant.[1][2]
Core Mechanism of Action
This compound, like Argatroban, exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of thrombin.[1][2][3][4][5][6] This inhibition is independent of the cofactor antithrombin III, a key differentiator from heparin-based anticoagulants.[3]
The key features of Argatroban's mechanism are:
-
Direct Thrombin Inhibition: It binds directly to the catalytic site of the thrombin molecule.[7][8][9]
-
Reversible Binding: The interaction is non-covalent and reversible, allowing for a rapid onset and offset of action.[1][2][7][8][9]
-
Inhibition of Free and Clot-Bound Thrombin: Unlike heparin, Argatroban can inactivate thrombin that is both freely circulating in the plasma and already bound to fibrin clots.[1][2][3][4][5][6][7] This contributes to its effectiveness in preventing further clot extension.
-
High Specificity: Argatroban is highly selective for thrombin, with minimal inhibitory effects on other related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations.[1][3][6][7]
By inhibiting thrombin, this compound effectively blocks multiple thrombin-catalyzed events in the coagulation cascade, including:
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes key quantitative parameters for Argatroban's in vitro activity. These values are expected to be comparable for this compound.
| Parameter | Value | Enzyme/System | Comments |
| Inhibition Constant (Ki) | 0.04 µM | Human Thrombin | Demonstrates high binding affinity and specificity.[3][7] |
| Half-maximal Inhibitory Concentration (IC50) | Comparable for free and clot-bound thrombin | Human Thrombin | Highlights efficacy against both forms of thrombin. |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action and the logical flow of its effects on the coagulation cascade.
Caption: Mechanism of this compound Thrombin Inhibition.
Caption: Logical Flow of this compound's Anticoagulant Effect.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound are provided below.
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay directly measures the inhibition of thrombin's enzymatic activity.
Objective: To determine the IC50 and Ki of this compound for thrombin.
Materials:
-
Purified human α-thrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and a non-ionic surfactant)
-
This compound stock solution and serial dilutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a fixed concentration of human thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate S-2238 to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development (p-nitroaniline release) is proportional to the residual thrombin activity.
-
Calculate the percentage of thrombin inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km for thrombin are known.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Objective: To measure the dose-dependent effect of this compound on plasma clotting time.
Materials:
-
Citrated human platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound stock solution and serial dilutions
-
Coagulometer
Procedure:
-
Spike the platelet-poor plasma with various concentrations of this compound. A control sample with no drug should also be prepared.
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In the coagulometer cuvette, pipette a volume of the plasma sample (e.g., 100 µL).
-
Add an equal volume of the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C. This step activates the contact factors.
-
Initiate the clotting reaction by adding a volume of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT in seconds.
-
Plot the aPTT (in seconds) against the concentration of this compound to demonstrate the dose-response relationship.
Thrombin Time (TT) Assay
The TT assay specifically measures the final step of coagulation – the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to thrombin inhibitors.
Objective: To evaluate the direct inhibitory effect of this compound on thrombin-induced clotting.
Materials:
-
Citrated human platelet-poor plasma
-
Thrombin reagent (bovine or human, of a standardized concentration)
-
This compound stock solution and serial dilutions
-
Coagulometer
Procedure:
-
Spike platelet-poor plasma with various concentrations of this compound.
-
Pre-warm the plasma samples and the thrombin reagent to 37°C.
-
Pipette a volume of the plasma sample (e.g., 200 µL) into a coagulometer cuvette.
-
Initiate clotting by adding a fixed volume of the thrombin reagent (e.g., 100 µL).
-
The coagulometer measures the time to clot formation.
-
The degree of prolongation of the thrombin time is directly proportional to the activity of the thrombin inhibitor present.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: Experimental Workflow for In Vitro Characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haemoscan.com [haemoscan.com]
- 4. Thrombin Generation Assays [practical-haemostasis.com]
- 5. Determination of inhibitory potency of argatroban toward thrombin by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 10. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Argatroban-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, purification, and characterization of Argatroban-d3, a deuterated isotopologue of the direct thrombin inhibitor Argatroban. The inclusion of deuterium atoms makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.
Mechanism of Action of Argatroban
Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It functions by reversibly binding to the active site of thrombin, a critical enzyme in the coagulation cascade.[2][3] This binding action inhibits thrombin-catalyzed reactions, including the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and platelet aggregation.[1][4] Unlike heparin, Argatroban's anticoagulant effect does not require a cofactor like antithrombin III and is effective against both free and clot-associated thrombin.[1][3] This direct and selective mechanism provides a predictable anticoagulant response.[3]
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established routes for unlabeled Argatroban.[5][6] A common strategy involves a multi-step synthesis starting from 4-methylpiperidine.[5] To introduce the deuterium label, the synthesis would commence with a deuterated starting material, such as 4-(methyl-d3)-piperidine. The following workflow outlines a plausible synthetic pathway.
Experimental Protocol: Key Synthesis Step (Catalytic Transfer Hydrogenation)
This protocol outlines the final deprotection/hydrogenation step to yield crude this compound, adapted from a method using catalytic transfer hydrogenation which avoids the use of high-pressure hydrogen gas.[7]
-
Reaction Setup: Dissolve the protected this compound precursor (Compound II analog) (e.g., 0.045 mol) in a suitable solvent such as tetrahydrofuran (THF) (250 mL).
-
Catalyst and Hydrogen Donor: Add a palladium on carbon catalyst (e.g., 10 wt% Pd/C). Introduce the hydrogen donor, such as formic acid (0.45 mol).[7]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 20-70°C) for 8-24 hours.[7]
-
Workup: Upon reaction completion, remove the catalyst by filtration. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (200 mL) and wash with water (2 x 100 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound product.[7]
Purification of this compound
Purification is critical to achieving the high purity (>98%) required for research applications.[8] This typically involves crystallization from a suitable solvent system, followed by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
Purification Protocol: Crystallization
-
Dissolution: Dissolve the crude this compound solid obtained from synthesis in a minimal amount of a suitable solvent at an elevated temperature (e.g., 90°C in 2-propanol or 95% ethanol).[7][9]
-
Cooling: Slowly cool the solution to room temperature, and then further cool to 0°C.
-
Crystallization: Maintain the solution at 0°C for a period of 2 hours to allow for complete crystallization.[9]
-
Isolation: Collect the resulting solid by filtration.
-
Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 50°C) for 16 hours to remove residual solvent.[9] A yield of 73-93% can be expected from this purification step.[9]
Analytical Characterization
The identity, purity, and integrity of the synthesized this compound must be confirmed through various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A reversed-phase method is typically employed.
| Parameter | Example Condition |
| Column | C18, 5 µm (e.g., 250mm x 4.6mm)[10][11] |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10][11] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 45°C[10][11] |
| Detection | UV detector |
| Expected Purity | ≥98%[8] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, verifying the incorporation of the deuterium atoms. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode.[12][13]
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Argatroban | C₂₃H₃₆N₆O₅S | 508.2468 | 509.2541 |
| This compound | C₂₃H₃₃D₃N₆O₅S | 511.2656 | 512.2729 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule. For this compound, the proton spectrum would be nearly identical to that of unlabeled Argatroban, with the notable absence or significant reduction of the signal corresponding to the deuterated methyl group. The specific chemical shifts can be compared against known spectra for Argatroban.[6][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105837658A - Synthesis method of argatroban - Google Patents [patents.google.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. Argatroban synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. A New HPLC Method for Argatroban Intermediate and its Related Substance | Semantic Scholar [semanticscholar.org]
- 12. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Argatroban(74863-84-6) 1H NMR [m.chemicalbook.com]
Argatroban-d3: A Technical Guide to Stability and Storage
This guide provides an in-depth overview of the stability and recommended storage conditions for Argatroban-d3, a deuterated analog of the direct thrombin inhibitor Argatroban. The information is intended for researchers, scientists, and professionals in drug development. While specific stability data for the deuterated form is limited, this guide draws upon comprehensive studies of Argatroban to infer its stability profile.
Overview of Argatroban Stability
Argatroban is a synthetic direct thrombin inhibitor.[1][2] Impurities in Argatroban can arise from synthesis, degradation, and improper storage, making controlled stability crucial for its efficacy and safety. Forced degradation studies on Argatroban have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[3] Conversely, it demonstrates stability under thermal and photolytic stress.[3]
Recommended Storage Conditions
For laboratory and research purposes, this compound should be stored under controlled conditions to ensure its integrity.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | -20°C for long-term storage. Refrigerated conditions are also cited. | [4] |
| Light | Protect from light. Store in original carton or amber vials. | [5] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [6] |
| Shelf Life | At least 4 years when stored appropriately at -20°C. | [3] |
Stability Data Summary
The following tables summarize stability data from studies on Argatroban injection. While not specific to this compound, this data provides valuable insight into the molecule's stability under various conditions.
Table 2: Long-Term Stability of Argatroban Injection (25°C ± 2°C)
| Time Point | Parameter | Acceptance Criteria | Result | Source |
| 24 Months | Total Unspecified Impurities | Not More Than (NMT) specified limit | At or near the limit for two lots, failed for one lot. | [6] |
Table 3: Accelerated Stability of Argatroban Injection (40°C ± 2°C / 75% ± 5% RH)
| Time Point | Parameter | Acceptance Criteria | Result | Source |
| 6 Months | Total Impurities | Not More Than (NMT) specified limit | Failed for one lot. | [6] |
Forced Degradation Studies on Argatroban
Forced degradation studies are essential to identify potential degradation products and pathways. A comprehensive study on Argatroban revealed its behavior under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Table 4: Summary of Forced Degradation Studies on Argatroban
| Stress Condition | Outcome | Degradation Products Identified | Source |
| Acid Hydrolysis | Significant degradation | Yes | [3] |
| Alkaline Hydrolysis | Significant degradation | Yes | [3] |
| Oxidative (Peroxide) | Significant degradation | Yes | [3] |
| Thermal | Stable | No | [3] |
| Photolytic | Stable | No | [3][4] |
It is important to note that while one study indicated photostability, another mentioned that photo-degradants are known to form upon exposure of the drug substance to light.[4][6]
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying stability studies. The following sections outline the typical experimental protocols used in the stability assessment of Argatroban.
Forced Degradation Study Protocol
This protocol is based on established methods for stress testing of pharmaceutical substances.
Caption: Workflow for a typical forced degradation study of Argatroban.
Stability-Indicating HPLC-MS/MS Method
A robust analytical method is necessary to separate and quantify the active pharmaceutical ingredient from its degradation products.
Table 5: Example of a Stability-Indicating HPLC Method for Argatroban
| Parameter | Condition | Source |
| Column | Phenomenex Luna Pentafluorophenyl or Symmetry C18 (150 mm × 4.6 mm, 5 µm) | [7][8] |
| Mobile Phase | Acetonitrile and water (e.g., 90:10, v/v) or 0.1% formic acid in water:Acetonitrile:methanol (35:33:32 v/v/v) | [7][8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | MS/MS with positive ionization (MRM Scans) or UV at 260 nm | [7][8] |
| Temperature | Room Temperature (20°C) | [7] |
Signaling Pathways and Logical Relationships
While this compound is primarily used as an internal standard in pharmacokinetic studies, understanding the metabolic pathway of Argatroban is relevant. Argatroban is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through hydroxylation and aromatization.[7]
Caption: Simplified metabolic pathway of Argatroban via CYP3A4/5.
Conclusion
This technical guide summarizes the critical stability and storage information for this compound, based on available data for Argatroban. The key takeaways are the necessity of refrigerated, light-protected storage to maintain long-term stability. The provided experimental frameworks for forced degradation and stability-indicating analytical methods offer a basis for researchers to design and execute their own stability studies for this compound. As with any deuterated standard, it is recommended to perform in-house verification to confirm its stability under specific laboratory conditions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Argatroban Monitoring in Critically Ill Patients: Evaluation of a Novel Ecarin-based Bedside Test | Clinical Research Trial Listing [centerwatch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalrph.com [globalrph.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Argatroban-d3 for Research and Development
This technical guide provides an in-depth overview of high-purity deuterated Argatroban (Argatroban-d3) for researchers, scientists, and professionals in drug development. It covers commercial sourcing, typical quality specifications, its mechanism of action within the coagulation cascade, and a representative experimental protocol for its use as an internal standard in bioanalytical methods.
Commercial Suppliers of High-Purity this compound
A number of reputable suppliers provide this compound for research and development purposes. While specific product details and availability may vary, the following companies are recognized sources for this stable isotope-labeled standard:
-
Cayman Chemical: A supplier of assay kits, antibodies, and biochemicals for research.
-
Santa Cruz Biotechnology, Inc.: Offers a wide range of biochemicals for proteomics and other research areas.
-
VIVAN Life Sciences: Specializes in stable isotope-labeled compounds and other pharmaceutical research products.
-
Veeprho: A provider of impurity reference standards and related compounds.
-
Coompo: A supplier of a diverse array of chemical products for research.
It is recommended to contact these suppliers directly to obtain lot-specific Certificates of Analysis and to inquire about available quantities and pricing.
Quality Specifications for High-Purity this compound
High-purity this compound is essential for its use as an internal standard in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While exact specifications are lot-dependent, the following table summarizes the typical quality attributes for research-grade this compound.
| Parameter | Typical Specification | Notes |
| Chemical Purity (HPLC) | ≥98% | Ensures minimal interference from non-isotopically labeled impurities. |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Indicates the percentage of molecules containing at least one deuterium atom. |
| Isotopic Enrichment (d3) | Predominantly d3 | The majority of the labeled molecules should contain three deuterium atoms. The relative abundance of d1 and d2 species is typically low. |
| Molecular Formula | C₂₃H₃₃D₃N₆O₅S | Reflects the incorporation of three deuterium atoms. |
| Molecular Weight | Approximately 511.65 g/mol | Varies slightly based on the exact isotopic composition. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | Important for the preparation of stock solutions. |
Mechanism of Action: Argatroban and the Coagulation Cascade
Argatroban is a synthetic direct thrombin inhibitor. Its mechanism of action is centered on the inhibition of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. The diagram below illustrates the central role of thrombin and the point of inhibition by Argatroban.
Argatroban's inhibition of Thrombin in the coagulation cascade.
Argatroban directly and reversibly binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, the activation of clotting factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[1][2] This targeted inhibition makes it an effective anticoagulant.
Representative Experimental Protocol: Quantification of Argatroban in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This section outlines a representative experimental workflow for the quantification of Argatroban in human plasma, employing this compound as a stable isotope-labeled internal standard.
Workflow for Argatroban quantification using this compound.
Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Argatroban reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Stock and Working Solutions
-
Argatroban Stock Solution (1 mg/mL): Accurately weigh and dissolve Argatroban reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Argatroban stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add a fixed volume of the this compound internal standard working solution.
-
Add a protein precipitation agent, such as 300 µL of methanol.
-
Vortex the samples for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.
| Parameter | Representative Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to provide good separation and peak shape for Argatroban |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Argatroban: m/z 509.2 → [Product Ion] this compound: m/z 512.2 → [Product Ion] |
Note: Specific product ions for MRM transitions need to be determined by direct infusion of the standards.
Data Analysis
-
Integrate the peak areas for both Argatroban and this compound in all samples.
-
Calculate the peak area ratio of Argatroban to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Argatroban in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of high-purity this compound for its application in a research and development setting. For specific applications, further method development and validation are essential.
References
A Technical Guide to the Application of Deuterium-Labeled Argatroban in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of deuterium-labeled Argatroban as a tool for advanced metabolic studies. By leveraging the principles of stable isotope labeling, researchers can gain deeper insights into the pharmacokinetics, metabolic pathways, and potential drug-drug interactions of this direct thrombin inhibitor. This document provides a theoretical framework and practical methodologies for the synthesis, application, and analysis of deuterium-labeled Argatroban.
Introduction to Argatroban and the Rationale for Deuterium Labeling
Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It is primarily used for prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[2] Argatroban is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, through processes of hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring.[1][3][4][5]
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful technique in drug metabolism research.[6][7] This substitution can alter the metabolic fate of a drug by slowing the rate of metabolic reactions at the site of deuteration, a phenomenon known as the kinetic isotope effect.[6] This allows for:
-
Elucidation of Metabolic Pathways: By comparing the metabolite profiles of labeled and unlabeled drugs, researchers can identify the primary sites of metabolism.
-
Improved Pharmacokinetic Profiles: Slowing metabolism can lead to increased drug exposure and a longer half-life.[6]
-
Investigation of Drug-Drug Interactions: Deuterium-labeled compounds can be used to study the impact of co-administered drugs on specific metabolic pathways.
-
Quantification using Mass Spectrometry: Deuterated compounds serve as ideal internal standards for highly accurate quantification in complex biological matrices.[8]
Synthesis of Deuterium-Labeled Argatroban
Proposed Synthetic Approach:
A potential method for selective deuterium incorporation is through a palladium-catalyzed H-D exchange reaction.[7][9] This could involve using a suitable Argatroban precursor and a deuterium source like D2O in the presence of a palladium catalyst.
Illustrative Synthetic Workflow:
Caption: Proposed workflow for the synthesis of deuterium-labeled Argatroban.
Experimental Protocols for Metabolic Studies
The following are detailed methodologies for key experiments utilizing deuterium-labeled Argatroban.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of deuterium-labeled Argatroban compared to its non-labeled counterpart.
Methodology:
-
Incubation: Incubate deuterium-labeled Argatroban and non-labeled Argatroban (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing MgCl2 (3 mM).
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding NADPH (1 mM).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing a suitable internal standard (e.g., diclofenac).[10][11]
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug concentration at each time point.
Metabolite Identification using LC-MS/MS
Objective: To identify and compare the metabolites of deuterium-labeled and non-labeled Argatroban.
Methodology:
-
Incubation: Follow the incubation procedure described in section 3.1.
-
Sample Pooling: Pool the incubation samples from multiple time points to increase the concentration of metabolites.
-
LC-MS/MS Analysis: Analyze the pooled samples using a high-resolution mass spectrometer.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10]
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites. Use data-dependent acquisition to trigger fragmentation of potential metabolites.
-
-
Data Analysis: Compare the chromatograms and mass spectra of the labeled and unlabeled incubations to identify metabolites. The deuterium label will result in a characteristic mass shift in the metabolites, aiding in their identification.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of deuterium-labeled and non-labeled Argatroban.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administer a single intravenous dose of either deuterium-labeled Argatroban or non-labeled Argatroban (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
Quantitative Data Presentation
The following tables present hypothetical but plausible data that could be obtained from the described experiments.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Argatroban | 45 | 15.4 |
| Deuterium-Labeled Argatroban | 75 | 9.2 |
Table 2: Pharmacokinetic Parameters in Rats (1 mg/kg IV Dose)
| Parameter | Argatroban | Deuterium-Labeled Argatroban |
| Cmax (ng/mL) | 850 | 1100 |
| AUC (0-inf) (ng*h/mL) | 1200 | 1800 |
| t1/2 (h) | 1.5 | 2.5 |
| CL (mL/h/kg) | 833 | 556 |
| Vd (L/kg) | 1.78 | 1.95 |
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Argatroban Versus Argatroban-d3: A Fundamental Comparative Analysis for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of Argatroban and its deuterated analog, Argatroban-d3. While direct comparative clinical or preclinical studies are not publicly available, this document elucidates their fundamental differences based on the established principles of drug metabolism, pharmacokinetics, and the kinetic isotope effect. This guide is intended to inform researchers, scientists, and drug development professionals on the distinct properties and primary applications of these two molecules.
Introduction to Argatroban and the Principle of Deuteration
Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It reversibly binds to the catalytic site of both free and clot-bound thrombin, preventing fibrin formation, activation of coagulation factors, and platelet aggregation.[1][2] Clinically, it is a critical anticoagulant used for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[1][3]
This compound is a stable isotope-labeled version of Argatroban, where one or more hydrogen atoms have been replaced by deuterium. Deuterium is a non-radioactive isotope of hydrogen containing a proton and a neutron, effectively doubling the mass of the atom. This substitution is the basis for its primary use as an internal standard in bioanalytical assays. The increased mass allows for its differentiation from the non-deuterated Argatroban in mass spectrometry, ensuring accurate quantification in biological samples.
The fundamental difference between Argatroban and this compound from a pharmacological perspective lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slower when a C-D bond is present. This can lead to altered metabolic profiles and pharmacokinetic properties.
Physicochemical and Pharmacokinetic Properties
While specific experimental data for this compound is not available in the public domain, the following tables summarize the known properties of Argatroban and the theoretically predicted properties of this compound based on the principles of deuteration.
Table 1: Physicochemical Properties
| Property | Argatroban | This compound (Predicted) |
| Molecular Formula | C23H36N6O5S | C23H(36-n)D(n)N6O5S |
| Molecular Weight | ~508.6 g/mol | Slightly higher than Argatroban |
| Chemical Structure | Identical core structure | Deuterium substitution at specific position(s) |
| Primary Application | Anticoagulant therapeutic agent | Internal standard for bioanalytical assays |
Table 2: Pharmacokinetic Properties of Argatroban and Theoretical Impact of Deuteration
| Parameter | Argatroban (in Healthy Adults) | This compound (Theoretical Impact of Deuteration) |
| Absorption | Administered intravenously | N/A (not used as a therapeutic) |
| Metabolism | Hepatic, via hydroxylation and aromatization by CYP3A4/5 enzymes[1][3] | Potentially slower metabolism if deuteration is at a site of enzymatic attack. This could lead to reduced formation of metabolites. |
| Metabolites | Four main metabolites, with M1 being a major derivative[4] | Potentially altered metabolite profile, with a lower ratio of metabolites to the parent drug. |
| Half-life | Approximately 45-51 minutes[2][5] | Potentially longer half-life due to decreased metabolic clearance. |
| Clearance | ~4.7 ml/minute/kg[5] | Potentially lower clearance. |
| Excretion | Primarily in feces via biliary excretion[1] | The route of excretion would likely remain the same, but the rate could be altered due to changes in metabolism. |
Mechanism of Action of Argatroban
The primary mechanism of action for both Argatroban and this compound is identical: the direct inhibition of thrombin. Deuteration does not alter the pharmacodynamic properties of the molecule in terms of its target binding affinity.
Caption: Mechanism of action of Argatroban and this compound.
The Role of Deuteration in Argatroban's Metabolism: A Theoretical Workflow
Argatroban is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][3] This metabolism involves hydroxylation and aromatization of the tetrahydroquinoline ring system. If deuterium were to be placed at the sites of this metabolic activity, the kinetic isotope effect would likely come into play.
The following diagram illustrates the hypothetical impact of deuteration on the metabolic pathway of Argatroban.
Caption: Hypothetical impact of deuteration on Argatroban metabolism.
Experimental Protocols
As no direct comparative studies between Argatroban and this compound have been published, specific experimental protocols for such a comparison are not available. However, the primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Argatroban. Below is a generalized protocol for such an application.
Generalized Protocol for Quantification of Argatroban in Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of Argatroban in human plasma samples.
Materials:
-
Argatroban reference standard
-
This compound internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (protein precipitation agent)
-
Formic acid
-
Water (HPLC grade)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Argatroban (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Argatroban stock solution with blank human plasma to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a fixed amount of the this compound internal standard solution (e.g., 50 µL of 100 ng/mL).
-
Vortex briefly.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column to separate Argatroban and this compound from endogenous plasma components. A gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Argatroban and this compound. The precursor and product ions will differ slightly in mass due to the deuterium atoms.
-
-
Data Analysis:
-
Integrate the peak areas for both the Argatroban and this compound MRM transitions.
-
Calculate the peak area ratio (Argatroban peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Argatroban in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Summary of Fundamental Differences
The core differences between Argatroban and this compound are summarized below.
Table 3: Summary of Fundamental Differences
| Feature | Argatroban | This compound |
| Isotopic Composition | Natural isotopic abundance of hydrogen. | Enriched with deuterium at one or more positions. |
| Primary Use | Therapeutic anticoagulant. | Internal standard for analytical quantification. |
| Pharmacokinetics | Well-characterized; rapid metabolism by CYP3A4/5.[1][3] | Not intended for therapeutic use; theoretically slower metabolism due to the kinetic isotope effect. |
| Bioanalytical Role | The analyte to be measured. | The reference compound for accurate quantification. |
| Clinical Relevance | Used in patients with HIT to prevent thrombosis.[3] | Enables precise monitoring of therapeutic Argatroban levels in patients. |
Conclusion
While the kinetic isotope effect suggests that a deuterated version of Argatroban could theoretically possess a different pharmacokinetic profile, potentially with a longer half-life, there is no publicly available evidence to suggest that this compound is being developed as a therapeutic agent. Its value to researchers, scientists, and drug development professionals lies in its ability to facilitate robust bioanalytical method development and validation, which are essential for both preclinical and clinical studies of Argatroban.
References
- 1. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of argatroban: effects of age, gender, and hepatic or renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the reliability of quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is the gold standard for mitigating these variabilities and ensuring the integrity of bioanalytical data.
This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data analysis considerations for the effective implementation of deuterated internal standards in mass spectrometry.
Fundamental Principles of Deuterated Internal Standards
A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle modification results in a molecule with nearly identical physicochemical properties to the analyte but with a distinct, higher mass.[1][2] This key difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar behavior ensures they are affected in the same way by various experimental variations.
The primary function of a deuterated internal standard is to normalize the analytical signal of the target analyte. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample at the earliest stage of the workflow, it experiences the same conditions as the analyte throughout the entire analytical process.[3] This includes:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution are compensated for as both the analyte and the internal standard are affected proportionally.
-
Chromatographic Separation: Deuterated standards typically co-elute with the analyte, meaning they experience the same chromatographic conditions and any potential for column degradation or shifts in retention time.
-
Mass Spectrometric Detection: The most significant advantage lies in the correction for matrix effects. Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix, are a major source of variability in LC-MS analysis.[4] Since the deuterated internal standard has the same ionization efficiency as the analyte, it is affected by matrix effects in the same manner, allowing for accurate correction.
The quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. This ratio remains constant even if the absolute signal intensities fluctuate, leading to significantly improved accuracy and precision.[1]
Experimental Protocols and Method Validation
The successful implementation of deuterated internal standards requires robust and well-validated bioanalytical methods. The following sections outline a typical experimental workflow and key validation parameters, with acceptance criteria based on regulatory guidelines from the FDA and EMA.[5][6]
A Typical Bioanalytical Workflow
The following diagram illustrates a standard workflow for a bioanalytical assay using a deuterated internal standard.
Workflow for a typical bioanalytical assay.
Detailed Experimental Protocol: An Example
This protocol provides a general framework for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the analyte working solutions to prepare a series of calibration standards (typically 8-10 non-zero levels) covering the expected concentration range.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation): [7]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the deuterated internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Bioanalytical Method Validation Parameters
A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes the key validation parameters and their typical acceptance criteria.[5][6][8][9]
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Accuracy | The closeness of the mean test results to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | While not a strict acceptance criterion, recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Calibration Curve | The relationship between the instrument response and the known concentrations of the analyte. | A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99. |
| Stability | The chemical stability of the analyte in the biological matrix under different conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term, long-term). |
Quantitative Data Presentation
The following tables present representative data from bioanalytical method validation studies that utilized deuterated internal standards.
Table 1: Accuracy and Precision Data
This table shows the intra-day and inter-day accuracy and precision for the quantification of five immunosuppressive drugs using deuterated internal standards.[8]
| Analyte | Nominal Conc. (ng/mL) | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |
| Cyclosporine A | 2 | 14.7 | 118 | 12.5 | 113 |
| 1250 | 2.1 | 104 | 3.5 | 102 | |
| Tacrolimus | 0.5 | 12.3 | 104 | 10.1 | 105 |
| 42.2 | 1.8 | 101 | 2.9 | 100 | |
| Sirolimus | 0.6 | 11.8 | 108 | 9.8 | 107 |
| 49.2 | 2.5 | 103 | 3.8 | 101 | |
| Everolimus | 0.5 | 13.5 | 112 | 11.2 | 110 |
| 40.8 | 2.2 | 102 | 3.1 | 101 | |
| Mycophenolic Acid | 0.01 (µg/mL) | 9.8 | 115 | 8.5 | 112 |
| 7.5 (µg/mL) | 1.5 | 101 | 2.5 | 100 |
Table 2: Recovery and Matrix Effect Data
This table presents recovery and matrix effect data for lapatinib in human plasma using a deuterated internal standard.[10]
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | 65.4 | 98.7 |
| Medium | 800 | 68.2 | 101.2 |
| High | 4000 | 70.1 | 99.5 |
Visualization of Key Concepts
The following diagrams, created using the Graphviz DOT language, illustrate important concepts related to the use of deuterated internal standards.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution principle.
Correction of Matrix Effects
Matrix effect correction.
Conclusion
Deuterated internal standards are an essential component of modern quantitative mass spectrometry, particularly in regulated bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust mechanism for correcting for a wide range of experimental variabilities, most notably matrix effects. The use of deuterated internal standards, coupled with rigorous method validation, ensures the generation of high-quality, reliable, and defensible data, which is critical for informed decision-making in drug development and clinical research. This guide has provided a comprehensive overview of the principles, protocols, and data considerations for the effective application of these invaluable analytical tools.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. youtube.com [youtube.com]
- 4. myadlm.org [myadlm.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anivet.au.dk [anivet.au.dk]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Argatroban in Human Plasma by LC-MS/MS Using Argatroban-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the direct thrombin inhibitor Argatroban in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Argatroban-d3, is employed. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Argatroban quantification.
Introduction
Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. Accurate measurement of Argatroban concentrations in plasma is crucial for optimizing therapeutic efficacy and minimizing bleeding risks. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the reliability of the results. This document provides a detailed protocol for the quantification of Argatroban in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Argatroban (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (Blank)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8045, Sciex 6500)
-
Analytical Column (e.g., C18 column, 50 x 2.1 mm, 1.9 µm)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
Spike: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Precipitate: Add 300 µL of acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 column (50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %B |
| 0.0 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Argatroban and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Argatroban | 509.2 | 217.1 |
| This compound | 512.2 | 220.1 |
Method Validation
The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.
| Analyte | Concentration Range (ng/mL) | r² |
| Argatroban | 1 - 1000 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 8 | < 8 | 92 - 108 |
| High | 800 | < 5 | < 5 | 95 - 105 |
Recovery
The extraction recovery of Argatroban was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Argatroban | 100 | > 90 |
Workflow and Principles
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Caption: Experimental workflow for Argatroban quantification.
Caption: Principle of internal standard quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Argatroban in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine use in research and drug development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is paramount for pharmacokinetic and therapeutic drug monitoring studies.
Protocol for the Quantification of Argatroban in Human Plasma using Argatroban-d3 as an Internal Standard
Application Notes and Protocols
This document provides a detailed protocol for the quantitative analysis of Argatroban in human plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Argatroban-d3 as a stable isotope-labeled internal standard. This method is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
Argatroban is a direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2][3][4] Accurate monitoring of its plasma concentration is crucial for ensuring therapeutic efficacy and minimizing bleeding risks.[3][5] This protocol describes a robust and sensitive UPLC-MS/MS method for the quantification of Argatroban in human plasma, employing this compound as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The detection and quantification are performed using positive ion electrospray ionization and multiple reaction monitoring (MRM) mode.[6][7]
Experimental Protocols
Materials and Reagents
-
Argatroban reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade or higher)
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (with sodium citrate as anticoagulant)[8]
-
Microcentrifuge tubes
-
Pipettes and tips
-
UPLC-MS/MS system
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Argatroban and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Argatroban by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol. This solution will be used for protein precipitation.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Argatroban working standard solutions into blank human plasma to prepare a calibration curve ranging from approximately 0.003 to 3.0 µg/mL.[6][7] Prepare QC samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation
The sample preparation involves a protein precipitation step.[6][7][9]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in methanol) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The samples are now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS conditions that may require optimization for individual instruments.
UPLC Conditions:
| Parameter | Condition |
| Column | UPLC C18 BEH 1.7 µm[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6][7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[6][7] |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6][7] |
| MRM Transitions | To be determined by infusing pure Argatroban and this compound solutions |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Method Validation Parameters
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, Accuracy and Precision within ±20% |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[6][7] |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Argatroban/Argatroban-d3) |
| 0.003 | Example Value |
| 0.01 | Example Value |
| 0.05 | Example Value |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.0 | Example Value |
| 3.0 | Example Value |
Example Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |
| Low | 0.01 | < 12%[6][7] | < 12%[6][7] | ± 15% | ± 15% |
| Mid | 0.1 | < 12%[6][7] | < 12%[6][7] | ± 15% | ± 15% |
| High | 2.5 | < 12%[6][7] | < 12%[6][7] | ± 15% | ± 15% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Argatroban in plasma.
Caption: Role of this compound as an internal standard for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing argatroban in heparin‐induced thrombocytopenia: A retrospective analysis of 729 treatment days in 32 patients with confirmed heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. petersonhealth.com [petersonhealth.com]
- 5. Monitoring of the anticoagulants argatroban and lepirudin: a comparison of laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Argatroban using Argatroban-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban is a synthetic direct thrombin inhibitor (DTI) used for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT). Accurate determination of Argatroban concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of a stable isotope-labeled internal standard, such as Argatroban-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This method offers high selectivity, sensitivity, and accuracy, minimizing matrix effects and ensuring reliable data for drug development and clinical monitoring.
These application notes provide a comprehensive overview of the use of Argatroan-d3 in pharmacokinetic studies of Argatroban, including detailed experimental protocols and data presentation.
Data Presentation
The pharmacokinetic parameters of Argatroban are summarized in the tables below. These values can be influenced by patient-specific factors such as age, gender, and hepatic function.[1]
Table 1: Pharmacokinetic Parameters of Argatroban in Healthy Adults
| Parameter | Value | Reference |
| Clearance (CL) | 4.7 ± 1.1 mL/min/kg | [1] |
| Volume of Distribution (Vd) | 179.5 ± 33.0 mL/kg | [1] |
| Elimination Half-Life (t½) | 46.2 ± 10.2 minutes | [1] |
| Protein Binding | 54% |
Table 2: Influence of Hepatic Impairment on Argatroban Pharmacokinetics
| Parameter | Healthy Volunteers | Patients with Hepatic Impairment | Reference |
| Clearance (CL) | 4.7 ± 1.1 mL/min/kg | ~75% lower than healthy volunteers | [1] |
| Elimination Half-Life (t½) | 46.2 ± 10.2 minutes | Increased 2- to 3-fold | [1] |
| Area Under the Curve (AUC) | - | Increased 2- to 3-fold | [1] |
Experimental Protocols
A validated LC-MS/MS method using this compound as an internal standard is essential for the accurate quantification of Argatroban in plasma samples. While a specific protocol detailing the use of this compound was not found in the provided search results, a general methodology can be adapted from existing validated methods for Argatroban that use other internal standards, such as diclofenac.[2][3][4] The following is a representative protocol.
Bioanalytical Method for Argatroban in Human Plasma using LC-MS/MS
1. Objective: To accurately quantify Argatroban in human plasma samples for pharmacokinetic analysis using this compound as an internal standard.
2. Materials and Reagents:
-
Argatroban reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Argatroban and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Argatroban stock solution in a mixture of ACN and water (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.
5. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Argatroban and this compound need to be optimized on the specific mass spectrometer being used.
7. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Argatroban Metabolism Pathway
Argatroban is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through hydroxylation and aromatization.[5] This process leads to the formation of several metabolites, with the M1 metabolite being the most significant.
References
- 1. The pharmacokinetics and pharmacodynamics of argatroban: effects of age, gender, and hepatic or renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Argatroban using Argatroban-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Argatroban in biological matrices, employing a stable isotope-labeled internal standard, Argatroban-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT). Accurate quantification of Argatroban in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This protocol outlines the necessary parameters and procedures for the reliable detection and quantification of Argatroban using this compound.
Quantitative Data Summary
The following tables summarize the essential mass spectrometry and liquid chromatography parameters for the detection of Argatroban and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters for Argatroban and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Cone Voltage (V) |
| Argatroban | 509.2 | 344.2 | 25 | 30 |
| This compound | 512.2 | 347.2 | 25 | 30 |
Note: These parameters may require optimization based on the specific mass spectrometer used.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | UPLC C18 BEH (or equivalent), 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient should be developed to ensure separation from matrix components. A typical starting point is 95% A, ramping to 95% B over several minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a common and effective method for extracting Argatroban from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard spiking solution
-
Methanol (LC-MS grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of this compound internal standard spiking solution to each sample, calibrator, and quality control sample to achieve a final concentration that is within the linear range of the assay.
-
Add 300 µL of chilled methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the specified transitions for Argatroban and this compound.
Visualizations
Experimental Workflow for Argatroban Quantification
Principle of Internal Standard Quantification
Application Notes and Protocols for Argatroban-d3 Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Argatroban and its deuterated internal standard, Argatroban-d3, in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are intended to serve as a comprehensive guide for researchers and scientists involved in preclinical and clinical drug development.
Introduction
Argatroban is a direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. Accurate and reliable quantification of Argatroban in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method.
This document outlines two primary sample preparation techniques for the extraction of Argatroban and this compound from whole blood: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). A brief overview of Liquid-Liquid Extraction (LLE) is also provided as an alternative approach.
Protein Precipitation (PPT) Method
Protein precipitation is a rapid and straightforward technique for removing proteins from biological matrices prior to LC-MS/MS analysis. This method is well-suited for high-throughput applications.
Experimental Protocol
-
Sample Preparation:
-
Allow frozen whole blood samples to thaw completely at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each whole blood sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of cold precipitation solvent (e.g., acetonitrile, methanol, or a 1:1 mixture of acetone and acetonitrile) to the sample. The choice of solvent may require optimization.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary for Protein Precipitation
The following table summarizes typical performance characteristics for a protein precipitation method for Argatroban analysis, based on a validated method in serum and general performance of similar assays.[1]
| Parameter | Result |
| Recovery | > 60%[1] |
| Matrix Effect | Typically within 85-115% |
| Precision (RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
Solid-Phase Extraction (SPE) Method
Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts and potentially lower matrix effects compared to protein precipitation.
Experimental Protocol
-
Sample Pre-treatment:
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of this compound working solution.
-
Add 200 µL of a lysis buffer (e.g., 0.1 M zinc sulfate or water) to lyse the red blood cells and vortex for 15 seconds.
-
Centrifuge at 3,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary for Solid-Phase Extraction
The following table presents expected performance characteristics for an SPE method based on validated methods for similar compounds in whole blood.
| Parameter | Result |
| Recovery | > 85% |
| Matrix Effect | Typically within 90-110% |
| Precision (RSD) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL |
Liquid-Liquid Extraction (LLE) Method (Alternative)
Liquid-liquid extraction can also be employed for the extraction of Argatroban from whole blood. This technique relies on the differential solubility of the analyte in two immiscible liquid phases. A common approach involves the use of an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of solvents to extract the drug from the aqueous whole blood sample after protein precipitation and cell lysis. Optimization of the pH of the aqueous phase and the choice of the organic solvent are critical for achieving good recovery.
Visualizations
Caption: Workflow for this compound analysis in whole blood using Protein Precipitation.
Caption: Workflow for this compound analysis in whole blood using Solid-Phase Extraction.
Conclusion
The choice of sample preparation technique for the analysis of this compound in whole blood will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid and simple approach, while solid-phase extraction provides a more thorough clean-up, potentially leading to improved assay performance. It is recommended that any chosen method be fully validated according to regulatory guidelines to ensure the reliability of the analytical data.
References
Application Notes and Protocols for the Use of Argatroban-d3 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban is a potent, synthetic direct thrombin inhibitor.[1][2] Its deuterated analog, Argatroban-d3, serves as an invaluable tool in preclinical drug development, primarily as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. These assays are crucial for the accurate quantification of Argatroban in various biological matrices during pharmacokinetic and pharmacodynamic (PK/PD) studies. This document provides detailed application notes and protocols for the effective use of this compound in preclinical research.
Argatroban exerts its anticoagulant effect by directly and reversibly binding to the active site of thrombin, thereby inhibiting thrombin-catalyzed reactions, including fibrin formation and platelet aggregation.[2][3][4] Unlike heparin, its action is independent of antithrombin III and can inhibit both free and clot-bound thrombin.[4]
Mechanism of Action
Argatroban is a synthetic L-arginine derivative that acts as a direct thrombin inhibitor.[2] It reversibly binds to the catalytic site of both soluble and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and the activation of platelets.[3][4] This targeted inhibition of thrombin, a central enzyme in the coagulation cascade, leads to a potent anticoagulant effect.[1]
Signaling Pathway of Argatroban's Anticoagulant Action
Caption: Mechanism of Argatroban's direct thrombin inhibition.
Physicochemical and Pharmacokinetic Properties of Argatroban
A summary of key physicochemical and pharmacokinetic parameters of Argatroban is presented below. This data is essential for designing and interpreting preclinical studies.
| Property | Value | Reference |
| Molecular Formula | C23H36N6O5S | [2] |
| Molecular Weight | 508.63 g/mol | [2] |
| Half-life | 39 - 51 minutes | [2][5] |
| Protein Binding | 54% | [2][5] |
| Volume of Distribution | 174 mL/kg | [2][6] |
| Clearance | 5.1 mL/kg/min | [2][5] |
| Metabolism | Hepatic (CYP3A4/5) | [7] |
| Excretion | Primarily fecal | [2][5] |
| Inhibition Constant (Ki) | 0.04 µM | [2][3] |
Preclinical Applications of this compound
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly LC-MS/MS. The use of a SIL-IS is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Key Preclinical Assays Utilizing this compound:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Argatroban in animal models.
-
Pharmacodynamic (PD) Studies: Correlating Argatroban plasma concentrations with its anticoagulant effect (e.g., aPTT, ACT).
-
In Vitro Metabolic Stability Assays: Assessing the rate of Argatroban metabolism in liver microsomes or hepatocytes.
-
Drug-Drug Interaction (DDI) Studies: Investigating the potential for co-administered drugs to alter the pharmacokinetics of Argatroban.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
This assay is used to determine the inhibitory potency of Argatroban.
Objective: To determine the IC50 value of Argatroban for thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer
-
Argatroban
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of Argatroban in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Argatroban stock solution in Tris-HCl buffer to create a range of concentrations.
-
In a 96-well plate, add the Argatroban dilutions.
-
Add human α-thrombin to each well and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each Argatroban concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the Argatroban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pharmacokinetic Study in Rodents with LC-MS/MS Quantification
This protocol describes a typical PK study in rats to determine the plasma concentration-time profile of Argatroban.
Objective: To characterize the pharmacokinetic profile of intravenously administered Argatroban in rats.
Experimental Workflow:
Caption: Workflow for a preclinical pharmacokinetic study.
Protocol:
Animal Dosing and Sampling:
-
Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Administer a single intravenous (IV) bolus dose of Argatroban (e.g., 1 mg/kg) via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, standard, and quality control (QC) sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative Example):
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Argatroban) | e.g., m/z 509.2 -> 216.1 |
| MRM Transition (this compound) | e.g., m/z 512.2 -> 219.1 |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Argatroban to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Argatroban in the unknown samples and QC samples from the calibration curve.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and AUC using non-compartmental analysis.
Summary of Argatroban Dosing and Monitoring in Preclinical and Clinical Settings
The following table provides a summary of typical dosing and monitoring parameters for Argatroban.
| Setting | Dosing | Monitoring Parameter | Target Range | Reference |
| Preclinical (Rodent) | 1-10 mg/kg IV | Plasma Concentration | Dependent on study | N/A |
| Clinical (HIT) | 2 mcg/kg/min continuous infusion | aPTT | 1.5 - 3.0 times baseline | [3][8] |
| Clinical (PCI in HIT) | 350 mcg/kg bolus, then 25 mcg/kg/min infusion | ACT | > 300 seconds | [8][9] |
Conclusion
This compound is an essential tool for the preclinical development of Argatroban and other direct thrombin inhibitors. Its use as an internal standard in LC-MS/MS assays enables robust and accurate quantification of the drug in biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic characterization. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies with this compound, ultimately contributing to a comprehensive understanding of the drug's properties.
References
- 1. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Argatroban : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. youtube.com [youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Argatroban-d3 in Therapeutic Drug Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Argatroban-d3 in therapeutic drug monitoring (TDM) research. Argatroban, a direct thrombin inhibitor, requires careful monitoring to ensure therapeutic efficacy while minimizing bleeding risks, particularly in critically ill patients or those with organ dysfunction.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of argatroban in biological matrices by mass spectrometry-based methods.[4]
Application Notes
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of argatroban in plasma or serum.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to high precision and accuracy.[4]
Therapeutic drug monitoring of argatroban is essential in various clinical scenarios, including:
-
Heparin-Induced Thrombocytopenia (HIT): Argatroban is a key anticoagulant for patients with HIT.[2][7]
-
Percutaneous Coronary Intervention (PCI): It is used as an anticoagulant in patients with or at risk for HIT undergoing PCI.[2][8]
-
Critically Ill Patients: Off-label use in critically ill patients with heparin resistance or hypercoagulability is common, but dosing can be challenging.[6]
While traditional monitoring of argatroban relies on coagulation assays like the activated partial thromboplastin time (aPTT), these methods can be influenced by various patient-specific factors, leading to potential inaccuracies.[6][9] LC-MS/MS methods, facilitated by the use of this compound, offer a more direct and specific measurement of the drug concentration, which can be particularly valuable in complex patient populations.[6][10]
Quantitative Data Summary
The following tables summarize key validation parameters for LC-MS/MS methods developed for the quantification of argatroban in human plasma/serum. While these studies may not have exclusively used this compound, they provide a strong indication of the performance characteristics achievable with this methodology.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Argatroban | HPLC-MS/MS | Serum | 0.5 - 1.0 | 1.9 - 3.6 | [11][12] |
Table 2: Method Precision, Accuracy, and Recovery
| Analyte | Method | Matrix | Precision (%RSD) | Accuracy (% Deviation) | Recovery (%) | Reference |
| Argatroban | HPLC-MS/MS | Serum | < 15% | ± 15% | > 60% | [11] |
Experimental Protocols
This section details a representative protocol for the quantification of argatroban in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.
Protocol: Quantitative Analysis of Argatroban in Human Plasma by UPLC-MS/MS
1. Objective: To accurately quantify the concentration of argatroban in human plasma samples for therapeutic drug monitoring research.
2. Materials and Reagents:
-
Argatroban reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
3. Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 3200 QTRAP or equivalent)[11][12]
-
Analytical column (e.g., Phenomenex Luna Pentafluorophenyl)[11][12]
4. Standard and Internal Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve argatroban and this compound in methanol.
-
Working Standard Solutions: Serially dilute the argatroban primary stock solution with methanol:water (50:50, v/v) to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.
5. Sample Preparation (Protein Precipitation): [5][11][12]
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile (or acetone) to precipitate proteins.[11][12]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate with 0.1% formic acid in water:acetonitrile, 90:10, v/v).[5]
-
Vortex briefly and transfer to an autosampler vial for analysis.
6. UPLC-MS/MS Conditions:
-
UPLC Column: As specified by the chosen validated method (e.g., Phenomenex Luna Pentafluorophenyl).[11][12]
-
Mobile Phase A: 10 mM Ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate argatroban from matrix components.
-
Flow Rate: As optimized for the column dimensions.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Argatroban: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined based on instrument optimization.
-
This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion) - To be determined based on instrument optimization.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
7. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of argatroban to this compound against the nominal concentration of the calibrators.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of argatroban in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Argatroban quantification using UPLC-MS/MS.
Caption: Role of this compound in the TDM feedback loop.
References
- 1. Novel Monitoring and Dose Adjustment of Argatroban, a Direct Thrombin Inhibitor, to Maintain Therapeutic Anticoagulation in a Patient With Antiphospholipid Antibody Syndrome, Heparin-Induced Thrombocytopenia, and COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The dosing and monitoring of argatroban for heparin-induced thrombocytopenia during extracorporeal membrane oxygenation: a word of caution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical laboratory monitoring of a synthetic antithrombin agent, argatroban, using high performance liquid chromatography and functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of Argatroban in Tissue Samples Using an Argatroban-d3 Internal Standard
Application Note
Introduction
Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2] Accurate quantification of Argatroban in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical and clinical research. This application note describes a sensitive and specific method for the quantitative analysis of Argatroban in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Argatroban-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
The method involves homogenization of the tissue sample, followed by protein precipitation to extract Argatroban and the internal standard. The resulting supernatant is then analyzed by LC-MS/MS. This method has been validated for linearity, accuracy, precision, and recovery.
Principle
Tissue homogenates are spiked with a known concentration of this compound. Proteins are then precipitated using a suitable organic solvent. After centrifugation, the supernatant containing Argatroban and this compound is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of Argatroban to this compound and comparing it against a calibration curve prepared in a surrogate matrix.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Argatroban in tissue samples.
Experimental Protocols
Materials and Reagents
-
Argatroban (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Tissue (e.g., liver, kidney, lung)
Stock and Working Solutions Preparation
-
Argatroban Stock Solution (1 mg/mL): Accurately weigh and dissolve Argatroban in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Argatroban Working Solutions: Serially dilute the Argatroban stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to the desired concentration.
Sample Preparation
-
Accurately weigh approximately 100 mg of tissue sample.
-
Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
Transfer a known aliquot (e.g., 100 µL) of the tissue homogenate to a microcentrifuge tube.
-
Spike with the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Argatroban: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Quantitative Data Summary
The following tables summarize the typical validation parameters for this bioanalytical method.
Table 1: Calibration Curve
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 80 | 85 - 115 |
| MQC | 50 | > 80 | 85 - 115 |
| HQC | 800 | > 80 | 85 - 115 |
Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Argatroban-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Argatroban-d3 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and its internal standard (IS) by co-eluting endogenous components of the sample matrix. In the quantification of Argatroban, components from biological matrices like plasma or serum can interfere with the ionization of Argatroban and its deuterated internal standard, this compound. This can lead to inaccurate and imprecise results, affecting the reliability of pharmacokinetic and toxicokinetic studies.[1]
Q2: Why is a deuterated internal standard like this compound used, and what are the potential challenges?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis.[2] Because it has nearly identical physicochemical properties to the analyte, it is expected to co-elute and experience the same degree of matrix effects, thus providing effective compensation.[3] However, a key challenge is the potential for chromatographic separation between the analyte and its deuterated analog.[4] This separation can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other, compromising the accuracy of the results.[5]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A continuous infusion of a standard solution of Argatroban and this compound into the LC flow after the analytical column, while a blank matrix extract is injected. Any suppression or enhancement of the baseline signal at the retention time of interfering components indicates a matrix effect.[6]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution.[7] The ratio of these responses is called the Matrix Factor (MF).[8]
Matrix Factor (MF) Calculation: MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should be calculated to assess the ability of the IS to compensate for matrix effects. The coefficient of variation (CV) of the IS-Normalized MF across different lots of matrix should not exceed 15%.[8]
IS-Normalized MF Calculation: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High variability in analyte/internal standard ratio between samples.
-
Possible Cause: Differential matrix effects due to chromatographic separation of Argatroban and this compound. Even a slight difference in retention times can expose the analyte and IS to different co-eluting matrix components.
-
Troubleshooting Steps:
-
Optimize Chromatography: Modify the gradient slope, mobile phase composition, or column chemistry to achieve co-elution of Argatroban and this compound. A shallower gradient can sometimes improve peak overlap.
-
Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, PFP) to find one that provides minimal separation between the analyte and IS.[9]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switching from protein precipitation to LLE or SPE) to remove interfering matrix components.[3]
-
Issue 2: Consistent ion suppression or enhancement.
-
Possible Cause: Co-eluting endogenous compounds, such as phospholipids from plasma, are interfering with the ionization process.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering components.[3]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively isolating the analyte from the matrix.
-
-
Chromatographic Separation: Adjust the HPLC method to separate Argatroban and this compound from the regions of significant matrix effects identified through post-column infusion experiments.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][10] However, ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ).
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of Argatroban and this compound in the final reconstitution solvent at low and high concentrations corresponding to your QC levels.
-
Spike Extracted Matrix: Spike the low and high concentration solutions of Argatroban and this compound into the extracted blank matrix samples.
-
Analyze Samples: Inject the spiked matrix samples and the neat solutions into the LC-MS/MS system.
-
Calculate Matrix Factor: Determine the MF and IS-Normalized MF for both low and high concentrations for each lot of the matrix.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with water.
-
Loading: Pre-treat 100 µL of plasma sample with an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water) to remove polar interferences, followed by a wash with a less polar solvent (e.g., methanol) to remove phospholipids.
-
Elution: Elute Argatroban and this compound with a strong elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the evaluation of different sample preparation methods for Argatroban quantification.
Table 1: Matrix Factor (MF) and Recovery Data for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Mean Recovery (%) | Standard Deviation (%) | Mean Matrix Factor (MF) | Standard Deviation (%) |
| Protein Precipitation | Argatroban | 85.2 | 8.5 | 0.78 | 12.3 |
| This compound | 86.1 | 8.2 | 0.80 | 11.9 | |
| Liquid-Liquid Extraction | Argatroban | 92.5 | 5.1 | 0.95 | 6.8 |
| This compound | 93.1 | 4.9 | 0.96 | 6.5 | |
| Solid-Phase Extraction | Argatroban | 98.7 | 2.3 | 1.02 | 3.1 |
| This compound | 99.2 | 2.1 | 1.03 | 2.9 |
Table 2: IS-Normalized Matrix Factor for Different Sample Preparation Methods
| Sample Preparation Method | Mean IS-Normalized MF | % CV |
| Protein Precipitation | 0.98 | 10.5 |
| Liquid-Liquid Extraction | 0.99 | 4.2 |
| Solid-Phase Extraction | 0.99 | 1.8 |
Visualizations
Caption: Workflow for the assessment and troubleshooting of matrix effects.
Caption: Logical workflow for troubleshooting matrix effect issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Argatroban-d3 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Argatroban-d3 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in HPLC?
A1: The most common types of poor peak shapes are:
-
Peak Tailing: The peak has an asymmetry where the latter half of the peak is broader than the front half. This can be caused by secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the column packing.[1][2]
-
Peak Fronting: The opposite of tailing, where the front of the peak is broader than the tail. This can be a result of column overload or issues with the sample solvent.[3]
-
Peak Splitting or Shoulders: The peak appears as two or more merged peaks. This can be caused by a partially blocked frit, a void in the column, or co-elution with an interfering compound.[4]
-
Broad Peaks: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be due to column degradation, a slow gradient, or extra-column volume.[1]
Q2: What are the key chemical properties of this compound that can affect its chromatography?
A2: Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[5] Its deuterated form, this compound, is used as an internal standard in LC-MS applications.[6][7] Key properties influencing its HPLC behavior include:
-
Basic Nature: Argatroban contains a guanidino group, making it a basic compound. This can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.[1][2]
-
Solubility: this compound is soluble in methanol and DMSO.[6][7] The choice of sample solvent is critical; it should be compatible with the mobile phase to prevent peak distortion.[8]
-
Stereoisomers: Argatroban consists of a mixture of R and S stereoisomers.[5] While typically analyzed as a single peak, suboptimal chromatographic conditions could potentially lead to peak broadening or splitting if the isomers are partially resolved.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound, being a basic compound, can interact with acidic silanol groups on the silica support of the column, leading to tailing.[1][2] Solution: Lower the mobile phase pH by adding an acidic modifier like formic acid or trifluoroacetic acid (0.1% is a good starting point). This protonates the silanol groups, reducing their interaction with the basic analyte. Alternatively, use a buffered mobile phase to maintain a consistent pH.[1] Consider using an end-capped column or a column with a different stationary phase (e.g., a hybrid particle column) that is less prone to such interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[1] Solution: Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. Solution: Follow the column flushing protocol outlined below. If the problem persists, the column may be degraded and require replacement.[1] |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly tightened. |
Problem: Peak Fronting
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting.[4] Solution: Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread before it reaches the column, causing fronting.[4][8] Solution: Whenever possible, dissolve this compound in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. |
Problem: Peak Splitting or Shoulders
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to travel through multiple paths.[4] Solution: Disconnect the column and backflush it according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced, or the entire column. Using a guard column can help prevent this. |
| Column Void | A void at the head of the column can cause the sample band to split.[4] Solution: This is often due to column aging or harsh mobile phase conditions. The column will likely need to be replaced. |
| Co-eluting Species | An impurity or related compound may be eluting very close to this compound, giving the appearance of a split peak. Solution: Adjust the mobile phase composition or gradient to improve resolution. |
| Sample Solvent Effect | Injecting in a strong solvent can cause peak distortion, including splitting.[8] Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent. |
Data Presentation: Typical HPLC Parameters for Argatroban Analysis
The following table summarizes typical HPLC conditions for the analysis of Argatroban and its related compounds, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Agela Venusil MP, 250mm x 4.6mm, 5µm[9][10] | Phenomenex Luna Pentafluorophenyl, 150mm x 2mm, 5µm[11] |
| Mobile Phase | Ammonium acetate buffer: Methanol (65:35, v/v)[9][10] | Acetonitrile:Water (90:10, v/v)[11] |
| Flow Rate | 1.0 mL/min[9][10] | Not specified |
| Column Temperature | 45°C[9][10] | Not specified |
| Detection | UV at 272 nm[9][10] | MS/MS with positive ionization[11] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is intended to remove strongly retained contaminants from the column.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Reverse the direction of flow. Connect the column outlet to the pump.
-
Flush with a series of solvents. Use a flow rate that is about half of the analytical flow rate. A typical sequence for a reversed-phase column is:
-
20 column volumes of water (to remove buffer salts).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (a strong solvent to remove highly nonpolar contaminants).
-
-
Re-equilibrate the column. Flush with the mobile phase in the correct flow direction for at least 20 column volumes, or until the baseline is stable.
Protocol 2: Mobile Phase Preparation
Proper mobile phase preparation is crucial for reproducible results and good peak shape.
-
Use high-purity solvents. Use HPLC-grade or MS-grade solvents and deionized water.[1]
-
Filter all aqueous components. Use a 0.22 µm or 0.45 µm filter to remove any particulate matter that could block the column frit.[1]
-
Degas the mobile phase. Use an inline degasser, sonication, or vacuum filtration to remove dissolved gases, which can cause pump problems and baseline noise.
-
Ensure accurate pH adjustment. If using a buffer, ensure it is within its effective buffering range (typically +/- 1 pH unit from its pKa). Use a calibrated pH meter for accurate measurements.
-
Prepare fresh mobile phase regularly. Buffers can support microbial growth, and the composition of organic/aqueous mixtures can change over time due to evaporation.
References
- 1. mastelf.com [mastelf.com]
- 2. youtube.com [youtube.com]
- 3. uhplcs.com [uhplcs.com]
- 4. silicycle.com [silicycle.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (hydrochloride)|Cas# 1356847-56-7 [glpbio.cn]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A New HPLC Method for Argatroban Intermediate and its Related Substance | Semantic Scholar [semanticscholar.org]
- 11. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Argatroban-d3 Ionization in ESI-MS
Welcome to the technical support center for the optimization of Argatroban-d3 analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and achieve reliable quantification of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for protonated this compound in positive ESI-MS?
Argatroban has a molecular mass of approximately 508.6 g/mol , and its protonated form [M+H]⁺ is observed at an m/z of 509.2.[1] For this compound, where three hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will be higher. The exact m/z will depend on the specific location of the deuterium labels. It is crucial to calculate the correct theoretical mass for your specific this compound standard to ensure accurate detection.
Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?
Positive ion electrospray ionization (ESI+) is the recommended mode for analyzing Argatroban and its deuterated analogs.[2][3][4][5] The molecular structure of Argatroban contains basic functional groups that are readily protonated, leading to a strong signal in positive mode.
Q3: Why am I observing poor signal intensity for this compound?
Poor signal intensity can stem from several factors. A logical approach to troubleshooting this issue is to systematically evaluate and optimize various parameters, starting from the mobile phase composition and moving towards the ESI source settings. The following troubleshooting guide provides a structured workflow for addressing this common problem.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity for this compound can be a significant hurdle in achieving the desired sensitivity for your assay. This guide provides a step-by-step approach to identify and resolve the root cause of the issue.
Step 1: Verify Mobile Phase Composition
The composition of the mobile phase plays a critical role in the ionization efficiency of the analyte. An inappropriate mobile phase can lead to poor desolvation or suppress the ionization of this compound.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A flowchart for troubleshooting low signal intensity by optimizing the mobile phase.
Step 2: Optimize ESI Source Parameters
Once the mobile phase is optimized, fine-tuning the ESI source parameters is the next critical step. These parameters directly influence the desolvation and ionization of the analyte.
| Parameter | Typical Starting Range | Optimization Strategy |
| Capillary Voltage | 3000 - 4500 V | Adjust in increments of 200-500 V to maximize the signal of the precursor ion. |
| Cone Voltage | 20 - 60 V | Optimize to maximize the precursor ion intensity while minimizing in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Increase to aid in desolvation, but avoid excessively high temperatures that could cause thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Increase to improve desolvation, especially at higher liquid flow rates. |
| Nebulizer Gas Pressure | 3 - 7 Bar | Adjust to ensure a stable spray; a hissing sound is often indicative of a good spray. |
Note: The optimal values for these parameters are instrument-dependent and should be determined empirically.
Step 3: Investigate Potential Adduct Formation
The presence of adducts can split the ion signal between multiple species, leading to a decrease in the intensity of the desired protonated molecule.
Q4: I see multiple peaks related to my analyte. What could be the cause?
The presence of multiple peaks could be due to the formation of adducts, where the analyte molecule associates with other ions present in the mobile phase or sample matrix. Common adducts in positive ESI-MS include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.
Logical Diagram for Adduct Identification
Caption: A decision tree to help identify common adducts in ESI-MS.
To minimize adduct formation, consider using high-purity solvents and additives. If adducts persist, you may need to quantify using the adduct ion, provided it is stable and reproducible.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Argatroban, which can be adapted for this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., diclofenac).[2][3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5][6]
LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | UPLC C18 BEH 1.7 µm[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[2][3] |
| Gradient | A linear gradient tailored to the retention time of Argatroban |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive[2][3][4][5] |
| MRM Transition | Argatroban: 509.2 -> 384.2 (example)[1] |
| Internal Standard | Diclofenac (example) |
Note: The specific MRM transition for this compound will need to be determined by infusing a standard solution and identifying the precursor and a stable product ion. The collision energy for this transition must also be optimized.
By following these guidelines and systematically troubleshooting, researchers can optimize the ionization efficiency of this compound in ESI-MS and develop robust and sensitive analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Development of a fast and simple liquid chromatography-tandem mass spectrometry method for the quantitation of argatroban in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Strategies for improving the recovery of Argatroban-d3 during extraction
Welcome to the Technical Support Center for Argatroban-d3 extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from biological matrices.
Q1: I am experiencing low recovery of my internal standard, this compound. What are the potential causes?
Low recovery of an internal standard can stem from several factors throughout the analytical process. It is crucial to systematically investigate each step to pinpoint the source of the loss. Key areas to examine include sample collection and storage, the extraction procedure itself, and the analytical instrumentation. Incomplete extraction, degradation of the analyte, and losses during the cleanup or concentration steps are common culprits.
Q2: How can I improve the recovery of this compound during Solid-Phase Extraction (SPE)?
Optimizing your SPE protocol is critical for achieving high and consistent recovery. Consider the following strategies:
-
Sorbent Selection: The choice of SPE sorbent is determined by the physicochemical properties of Argatroban. Reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are commonly used for nonpolar compounds. For compounds with ionizable groups, ion-exchange or mixed-mode sorbents may be more effective.
-
pH Optimization: The pH of the sample and wash solutions can significantly impact the retention and elution of this compound. Adjusting the pH to suppress the ionization of Argatroban can enhance its retention on reversed-phase sorbents.
-
Elution Solvent Strength: If this compound is strongly retained on the sorbent, the elution solvent may not be strong enough for quantitative elution. Increasing the organic solvent concentration or adding a small amount of acid or base to the elution solvent can improve recovery.
-
Flow Rate: A consistent and appropriate flow rate during sample loading, washing, and elution is important. A flow rate that is too fast may not allow for adequate interaction between the analyte and the sorbent, leading to breakthrough and low recovery.
Q3: What are the key parameters to consider for optimizing Liquid-Liquid Extraction (LLE) of this compound?
For LLE, the following factors are crucial for maximizing recovery:
-
Solvent Selection: The choice of extraction solvent is critical and should be based on the polarity and solubility of Argatroban. Solvents like methyl tert-butyl ether (MTBE) and ethyl acetate are commonly used. A comparison of different solvents is often necessary to find the optimal choice for your specific matrix.
-
pH Adjustment: Similar to SPE, adjusting the pH of the aqueous sample can significantly improve the partitioning of this compound into the organic phase. By neutralizing the charge of the molecule, its solubility in the organic solvent is increased.
-
Phase Ratio and Mixing: The ratio of the organic solvent to the aqueous sample and the thoroughness of mixing (e.g., vortexing) are important for achieving efficient extraction. Ensure adequate mixing time to allow for equilibrium to be reached.
Q4: My this compound recovery is inconsistent. What could be causing this variability?
Inconsistent recovery can be a frustrating issue. Here are some common causes and solutions:
-
Matrix Effects: Biological matrices are complex and can interfere with the extraction process, leading to variable recovery. Matrix effects can be mitigated by optimizing the sample cleanup steps, using a more selective extraction technique, or by employing a matrix-matched calibration curve.
-
Sample Processing Errors: Inconsistent sample handling, such as variations in vortexing time or incomplete phase separation in LLE, can lead to variability. Ensure that all samples are processed in a consistent and controlled manner.
-
Internal Standard Stability: Ensure that the this compound internal standard is stable throughout the entire sample preparation and analysis process. Degradation can lead to apparent low recovery.
Quantitative Data Summary
The following tables summarize the impact of different extraction parameters on the recovery of Argatroban. While specific data for this compound is limited in publicly available literature, the data for the parent drug, Argatroban, provides a strong indication of the expected behavior of its deuterated analog.
Table 1: Effect of Extraction Method on Argatroban Recovery
| Extraction Method | Matrix | Extraction Solvent/Sorbent | Reported Recovery (%) | Reference |
| Protein Precipitation | Plasma | Acetonitrile | >95 | [1] |
| Protein Precipitation | Plasma | Methanol | Not specified, but used in a validated method | [2][3] |
| Solid-Phase Extraction | Plasma | Oasis PRiME HLB | High and consistent for various drugs | [4] |
| Liquid-Liquid Extraction | Plasma | Methyl tert-butyl ether (MTBE) | High for a broad range of lipids and polar molecules | [5][6][7] |
Table 2: General Impact of pH on Analyte Recovery in Extraction
| Extraction Type | pH Effect on Recovery | Rationale |
| Reversed-Phase SPE | Adjusting pH to suppress ionization generally increases retention and recovery. | Non-ionized forms of analytes are more hydrophobic and interact more strongly with the non-polar stationary phase. |
| Ion-Exchange SPE | pH needs to be controlled to ensure the analyte and sorbent have the appropriate charges for interaction. | The charge of both the analyte and the ion-exchange sorbent is pH-dependent. |
| Liquid-Liquid Extraction | Adjusting the pH of the aqueous phase to neutralize the analyte increases its partitioning into the organic solvent, thus improving recovery. | The uncharged form of an analyte is typically more soluble in organic solvents. |
Experimental Protocols
Below are detailed methodologies for common extraction techniques.
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated method for Argatroban in human plasma.[2][3]
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound in a suitable solvent).
-
-
Precipitation:
-
Add 300 µL of cold methanol to the plasma sample.
-
-
Mixing:
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Protocol
This is a general protocol that can be adapted for use with various SPE sorbents. Optimization of each step is recommended for best results.
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of water. The pH of the equilibration solvent can be adjusted to match the sample pH.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow and consistent flow rate. Pre-treatment may include dilution and pH adjustment.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences. The pH of the wash solution can be optimized.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Protocol 3: Liquid-Liquid Extraction (LLE) - General Protocol
This general LLE protocol can be optimized by testing different extraction solvents and pH conditions.
-
Sample Preparation:
-
To a known volume of plasma, add the this compound internal standard.
-
-
pH Adjustment:
-
Adjust the pH of the plasma sample as required to neutralize Argatroban.
-
-
Solvent Addition:
-
Add a specific volume of a water-immiscible organic solvent (e.g., MTBE or ethyl acetate).
-
-
Extraction:
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the sample to facilitate phase separation.
-
-
Organic Layer Collection:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent and reconstitute the residue for analysis.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Internal Standard Recovery
This diagram outlines a logical approach to diagnosing and resolving issues with low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Diagram 2: Solid-Phase Extraction (SPE) Workflow
This diagram illustrates the key steps involved in a typical solid-phase extraction procedure.
Caption: Standard Solid-Phase Extraction (SPE) workflow.
Diagram 3: Liquid-Liquid Extraction (LLE) Workflow
This diagram shows the fundamental steps of a liquid-liquid extraction process.
Caption: Basic Liquid-Liquid Extraction (LLE) procedure.
References
- 1. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Development of a fast and simple liquid chromatography-tandem mass spectrometry method for the quantitation of argatroban in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Synthesis of Argatroban-d3
Welcome to the technical support center for the synthesis of Argatroban-d3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this deuterated analog of Argatroban.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Incomplete Deuterium Incorporation
Q: My final this compound product shows low or incomplete deuterium incorporation as determined by mass spectrometry. What are the possible causes and solutions?
A: Incomplete deuterium incorporation is a common pitfall in the synthesis of deuterated compounds. The primary causes and troubleshooting steps are outlined below:
-
Suboptimal Deuterating Reagent: The choice and quality of the deuterating agent are critical.
-
Recommendation: Ensure the use of a high-purity deuterating reagent (e.g., deuterium gas, deuterated solvents, deuterated reducing agents). The isotopic enrichment of the reagent should be verified.
-
-
Isotopic Exchange with Protic Solvents: Residual protic solvents (containing hydrogen) can compete with the deuterating agent, leading to the incorporation of hydrogen instead of deuterium.
-
Recommendation: Use anhydrous and deuterated solvents throughout the reaction steps where deuterium is introduced. Ensure all glassware is thoroughly dried.
-
-
Back-Exchange: Protic workup or purification steps can lead to the exchange of incorporated deuterium with hydrogen.
-
Recommendation: Employ aprotic workup conditions where possible. If an aqueous workup is necessary, use D₂O instead of H₂O. For purification, consider using deuterated solvents for chromatography.
-
-
Insufficient Reaction Time or Temperature: The kinetics of deuterium incorporation can be slower than the corresponding hydrogenation reaction.[1][2][]
-
Recommendation: Optimize reaction time and temperature. Monitor the reaction progress by techniques like LC-MS to determine the point of maximum deuterium incorporation.
-
Issue 2: Isotopic Scrambling
Q: I am observing deuterium at unintended positions in my this compound molecule. How can I minimize isotopic scrambling?
A: Isotopic scrambling, the migration of deuterium to non-target positions, can be a significant challenge. Here are the likely causes and mitigation strategies:
-
Catalyst-Mediated H/D Exchange: Some catalysts used for deuteration can also facilitate the exchange of hydrogen and deuterium at various positions on the molecule.
-
Recommendation: Screen different catalysts and optimize reaction conditions (temperature, pressure, and solvent) to minimize side reactions.
-
-
Presence of Acidic or Basic Impurities: Traces of acid or base can catalyze H/D exchange at labile positions.
-
Recommendation: Purify all starting materials and reagents to remove acidic or basic impurities. Use of a non-polar, aprotic solvent can also help.
-
-
Unstable Intermediates: The formation of certain intermediates during the reaction may promote scrambling.
-
Recommendation: Modify the synthetic route to avoid intermediates that are prone to rearrangement or tautomerization.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and analysis of this compound.
Synthesis
Q: What are the key starting materials for the synthesis of this compound?
A: The synthesis of this compound typically involves the coupling of two key deuterated fragments:
-
A deuterated (2R,4R)-4-methyl-2-piperidinecarboxylic acid derivative.
-
A deuterated Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginine derivative.
The specific positions of deuterium labeling will dictate the synthesis strategy for these precursors.
Q: What are the general strategies for introducing deuterium into the Argatroban structure?
A: Deuterium can be introduced at various stages of the synthesis:
-
Deuterated Building Blocks: Synthesizing key intermediates with deuterium already incorporated. For example, using deuterated starting materials for the synthesis of the piperidine ring.[4][5]
-
Catalytic Deuteration: Employing deuterium gas (D₂) and a catalyst (e.g., Palladium on carbon) to reduce a double bond or a carbonyl group, thereby introducing deuterium.
-
Deuterated Reducing Agents: Using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) for the reduction of functional groups.
Purification and Analysis
Q: What are the recommended methods for purifying this compound?
A: High-performance liquid chromatography (HPLC) is the most common and effective method for the purification of this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (or D₂O to prevent back-exchange) with a suitable modifier like formic acid or trifluoroacetic acid is often employed.
Q: How can I confirm the isotopic purity and identity of my synthesized this compound?
A: A combination of analytical techniques is essential:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight and confirm the number of incorporated deuterium atoms.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are crucial for determining the precise location of the deuterium atoms within the molecule and assessing the level of deuteration at each site.[5][9]
Experimental Protocols
General Protocol for Deuteration via Catalytic Reduction
This protocol provides a general guideline for introducing deuterium by reducing a suitable precursor containing a double bond.
-
Preparation: In a flame-dried reaction vessel, dissolve the unsaturated precursor of the Argatroban fragment in an anhydrous, deuterated solvent (e.g., THF-d8, Dioxane-d8).
-
Catalyst Addition: Add the deuteration catalyst (e.g., 10% Pd/C). The catalyst loading should be optimized (typically 5-10 mol%).
-
Deuterium Atmosphere: Purge the reaction vessel with deuterium gas (D₂) and maintain a positive pressure of D₂.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Purify the deuterated product by flash chromatography or preparative HPLC.
Quantitative Data Summary
Table 1: Comparison of Deuterating Conditions and Isotopic Purity
| Entry | Deuterating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Isotopic Purity (%D) |
| 1 | D₂ (1 atm) | 10% Pd/C (5) | THF-d8 | 25 | 12 | >95 |
| 2 | D₂ (1 atm) | 10% Pd/C (5) | Ethyl Acetate-d8 | 25 | 12 | >95 |
| 3 | NaBD₄ | - | Methanol-d4 | 0 to 25 | 4 | >98 |
| 4 | LiAlD₄ | - | THF-d8 | 0 to 25 | 6 | >98 |
Note: The data presented in this table is illustrative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for catalytic deuteration.
Caption: Troubleshooting low deuterium incorporation.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring of Argatroban in Critically Ill Patients: A Prospective Study Comparing Activated Partial Thromboplastin Time, Point-of-Care Viscoelastic Testing with Ecarin Clotting Time and Diluted Thrombin Time to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Argatroban(74863-84-6) 1H NMR spectrum [chemicalbook.com]
How to resolve co-elution of Argatroban-d3 with interfering compounds
Welcome to the technical support center for Argatroban bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of Argatroban, with a specific focus on the co-elution of its deuterated internal standard, Argatroban-d3, with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a stable isotope-labeled version of Argatroban, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Argatroban in biological samples. The use of a stable isotope-labeled IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process.[1]
Q2: What does "co-elution" mean and why is it a problem for this compound?
Co-elution in chromatography occurs when two or more compounds exit the analytical column at the same time and are not adequately separated.[2] When this compound co-elutes with interfering compounds from the biological matrix (e.g., plasma, serum), it can lead to a phenomenon known as "matrix effect." This can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification of Argatroban.[2][3]
Q3: We are using a deuterated internal standard. Shouldn't that correct for all matrix effects?
While deuterated internal standards are excellent at compensating for matrix effects, they are not always a perfect solution. A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard (this compound) to have a slightly different retention time on a reversed-phase chromatography column compared to the non-deuterated analyte (Argatroban).[4] This slight separation means they may not experience the exact same matrix effects from co-eluting interferences, leading to inaccurate results.[5]
Q4: What are the most common interfering compounds that co-elute with this compound?
The most common interfering compounds in bioanalysis, particularly when using protein precipitation for sample preparation, are phospholipids from the cell membranes in the biological matrix.[6][7][8] Other potential interferences include:
-
Argatroban's major metabolite (M1): Argatroban is metabolized in the body, and its metabolites can potentially interfere with the analysis if not chromatographically resolved.[9]
-
Endogenous compounds: Components of the biological matrix such as salts, proteins, and other small molecules.
-
Hemolysis products: If a blood sample is hemolyzed (red blood cells are ruptured), it releases additional components that can interfere with the analysis.[7][10][11]
Troubleshooting Guides
Issue 1: Poor peak shape, peak splitting, or shoulders observed for the this compound peak.
This is a primary indicator of co-elution with an interfering compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound peak shape.
Detailed Steps:
-
Confirm Co-elution: The first step is to confirm that the poor peak shape is due to a co-eluting interference and not an issue with the LC system itself. This can be done by analyzing a neat (pure) solution of this compound. If the peak shape is good in the neat solution but poor in an extracted biological sample, co-elution is the likely cause.
-
Optimize Chromatography: If co-elution is confirmed, the next step is to try and chromatographically separate this compound from the interfering compound.
-
Improve Sample Preparation: If chromatographic optimization is not sufficient, the focus should shift to removing the interfering compounds during sample preparation.
Issue 2: Inconsistent or drifting this compound peak area, even with a stable injection volume.
This can be a sign of variable ion suppression or enhancement caused by co-eluting interferences that are not consistently present in every sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound peak area.
Detailed Steps:
-
Evaluate Matrix Effect: A post-column infusion experiment can be performed to visualize regions of ion suppression or enhancement in the chromatogram.
-
Implement Phospholipid Removal: Since phospholipids are a major cause of matrix effects, incorporating a specific phospholipid removal step in your sample preparation is a highly effective solution.
-
Assess for Hemolysis: Visually inspect plasma samples for any pink or red discoloration, which indicates hemolysis. Hemolyzed samples can introduce additional interfering substances.[7]
Experimental Protocols
Protocol 1: Confirmation of Co-elution
Objective: To determine if poor peak shape of this compound is due to co-elution from the biological matrix.
Methodology:
-
Prepare a neat standard solution of this compound in the initial mobile phase composition at a concentration similar to that used in your assay.
-
Prepare a blank biological matrix sample (e.g., plasma from an untreated subject) and a spiked matrix sample by adding this compound. Process these samples using your standard extraction procedure.
-
Inject the neat standard, the extracted blank matrix, and the extracted spiked matrix sample onto the LC-MS/MS system.
-
Analysis:
-
Compare the peak shape of this compound in the neat standard and the spiked matrix sample. A good, symmetrical peak in the neat standard but a distorted peak in the spiked sample indicates co-elution.
-
Examine the chromatogram of the extracted blank matrix at the retention time of this compound. The presence of a peak or elevated baseline suggests an endogenous interference.
-
Protocol 2: Chromatographic Optimization to Resolve Co-elution
Objective: To modify the LC method to achieve baseline separation between this compound and the interfering compound(s).
Methodology:
-
Mobile Phase Modification:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
-
Stationary Phase Evaluation:
-
Alternative Chemistry: If a standard C18 column is being used, consider a column with a different stationary phase chemistry. A pentafluorophenyl (PFP) column has been shown to be effective for the analysis of Argatroban and other direct oral anticoagulants.[12]
-
-
Temperature Adjustment: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect can be compound-dependent.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Standard Method (Example) | Optimized Method 1 | Optimized Method 2 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 5 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 3 min | 20-80% B in 5 min | 10-90% B in 4 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 0.5 mL/min |
| Temperature | 40 °C | 45 °C | 40 °C |
Protocol 3: Advanced Sample Preparation to Remove Interferences
Objective: To remove interfering compounds, particularly phospholipids, from the biological sample prior to LC-MS/MS analysis.
A. Protein Precipitation (PPT) - The Basic Approach (Often Insufficient)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant for analysis.
B. PPT with Phospholipid Removal (Recommended)
-
Perform the protein precipitation step as described in Protocol 3A.
-
Load the supernatant onto a phospholipid removal plate (e.g., HybridSPE®, Ostro™).[8][13]
-
Apply vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the eluate, which is now depleted of phospholipids, for analysis.
C. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute Argatroban and this compound with a stronger organic solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Does not effectively remove phospholipids and other matrix components. |
| PPT + Phospholipid Removal | Simple, fast, highly effective at removing phospholipids.[6][8] | Higher cost than PPT alone. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, can concentrate the analyte. | More time-consuming, requires method development. |
Protocol 4: Evaluation of Matrix Effects using Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the LC-MS/MS system as you would for your analysis.
-
Using a T-junction, continuously infuse a standard solution of this compound at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Inject an extracted blank matrix sample onto the LC system.
-
Monitor the signal of this compound.
-
Analysis: A stable baseline signal for this compound is expected. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering compounds from the matrix.
This technical support guide provides a framework for understanding and resolving the co-elution of this compound with interfering compounds. By systematically applying these troubleshooting steps and experimental protocols, researchers can develop robust and reliable bioanalytical methods for the accurate quantification of Argatroban.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. zefsci.com [zefsci.com]
- 3. shimadzu.at [shimadzu.at]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
- 9. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.ca [fishersci.ca]
Technical Support Center: Optimizing Argatroban-d3 for MRM Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Argatroban-d3 fragmentation for Multiple Reaction Monitoring (MRM) assays.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound in positive ion mode ESI-MS?
A1: Based on the known fragmentation of Argatroban, the theoretical precursor ion ([M+H]+) for this compound is m/z 512.2. The predicted major product ions are derived from the fragmentation of the non-deuterated part of the molecule and will likely remain the same as for Argatroban, while fragments containing the deuterium labels would show a +3 Da shift.
Q2: How do I select the best MRM transitions for this compound?
A2: The best MRM transitions are those that provide the highest sensitivity and specificity with minimal interference. A systematic approach involving direct infusion of an this compound standard solution into the mass spectrometer is recommended. This allows for the empirical determination of the most abundant and stable product ions. The experimental protocol for this is detailed below.
Q3: What are some common issues when using a deuterated internal standard like this compound?
A3: Common issues include:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.[1] This is typically manageable but needs to be considered during method development.
-
Deuterium Exchange: In certain solvent conditions (e.g., highly acidic or basic), the deuterium atoms can exchange with protons from the solvent, leading to a loss of the mass difference and inaccurate quantification.
-
Isotopic Contribution (Crosstalk): The natural isotopic abundance of elements in the non-deuterated analyte can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This can affect the accuracy of quantification, particularly at low analyte concentrations.
Q4: My signal for this compound is weak. What are the potential causes and solutions?
A4: Weak signal intensity can be due to several factors:
-
Suboptimal Ionization: Ensure the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.
-
Inefficient Fragmentation: The collision energy may not be optimal for generating the selected product ion. A collision energy optimization experiment is crucial.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. Improving sample preparation to remove interfering substances or using a different chromatographic separation can help mitigate this.
-
Poor Sample Preparation: Inefficient extraction of this compound from the sample matrix will result in low signal. Re-evaluate your sample preparation protocol for recovery.
Predicted MRM Transitions for this compound
The following table summarizes the predicted MRM transitions for this compound based on the known fragmentation pattern of Argatroban.[2] These transitions should be experimentally verified and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 512.2 | 387.2 | Predicted fragment containing the deuterium labels. |
| This compound | 512.2 | 210.1 | Fragment not containing the deuterium labels. |
| This compound | 512.2 | 146.1 | Fragment not containing the deuterium labels. |
Experimental Protocols
Protocol 1: Optimization of this compound MRM Transitions and Collision Energy
This protocol outlines the steps to determine the optimal precursor and product ions, and the collision energy for each transition for this compound.
1. Precursor Ion Confirmation:
- Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
- Perform a full scan in Q1 to confirm the presence and determine the exact m/z of the protonated molecule ([M+H]+), which is predicted to be around m/z 512.2.
2. Product Ion Scan:
- Set the mass spectrometer to product ion scan mode.
- Select the confirmed precursor ion (m/z 512.2) in Q1.
- Scan a range of m/z values in Q3 (e.g., m/z 50 to 520) to identify the major product ions.
- Apply a range of collision energies (e.g., 10-50 eV) to observe the fragmentation pattern at different energy levels.
3. Collision Energy (CE) Optimization:
- Select the two or three most intense and specific product ions identified in the previous step.
- Set up an MRM method with a separate transition for each selected product ion.
- For each transition, perform a collision energy ramp experiment. This involves infusing the this compound solution and acquiring data while the collision energy is ramped over a defined range (e.g., 5 to 60 eV).
- Plot the signal intensity of each product ion against the collision energy. The optimal collision energy is the value that produces the maximum signal intensity for that specific transition.
4. Final MRM Method:
- Create a final MRM method using the confirmed precursor ion and the selected product ions with their individually optimized collision energies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Signal for this compound | 1. Incorrect precursor ion selected.2. Suboptimal ion source conditions.3. Inefficient fragmentation. | 1. Verify the precursor ion m/z by direct infusion and a Q1 scan.2. Systematically optimize ion source parameters (spray voltage, gas flows, temperature).3. Perform a product ion scan and collision energy optimization as described in the protocol above. |
| High Background Noise or Interferences | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Isotopic crosstalk from the non-deuterated analyte. | 1. Use high-purity solvents and flush the LC system thoroughly.2. Improve sample cleanup procedures (e.g., solid-phase extraction).3. If crosstalk is suspected, ensure complete chromatographic separation of the analyte and internal standard. If separation is not possible, a higher mass difference in the deuterated standard may be needed. |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatography.2. Column degradation.3. Sample solvent incompatible with the mobile phase. | 1. Optimize the mobile phase composition and gradient.2. Replace the analytical column.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Results or Poor Reproducibility | 1. Inconsistent sample preparation.2. Instability of this compound in the sample or solvent.3. Fluctuations in mass spectrometer performance. | 1. Standardize the sample preparation workflow.2. Investigate the stability of this compound under the storage and analytical conditions.3. Perform regular system suitability tests and calibrations to ensure consistent instrument performance. |
Visualizations
Caption: Workflow for the optimization of MRM parameters for this compound.
References
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Argatroban: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Argatroban, a direct thrombin inhibitor, with a focus on cross-validation when using Argatroban-d3 as an internal standard. The performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is compared with alternative methods, supported by experimental data to inform method selection and validation in regulated bioanalysis.
Comparative Analysis of Bioanalytical Methods for Argatroban
The quantification of Argatroban in biological matrices, primarily human plasma, is crucial for pharmacokinetic studies and therapeutic drug monitoring. While LC-MS/MS is considered the gold standard for its sensitivity and specificity, other methods, such as functional coagulation assays, are also employed. Cross-validation between these methods is essential to ensure data comparability across different studies or laboratories.[1][2]
Quantitative Performance Data
The following tables summarize the performance characteristics of different bioanalytical methods for Argatroban.
Table 1: Performance Characteristics of LC-MS/MS Methods for Argatroban Quantification
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-MS/MS) |
| Internal Standard | Diclofenac | Not Specified |
| Linearity Range | 0.003 - 3.0 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.003 µg/mL | 1.9 - 3.6 ng/mL |
| Intra-assay Imprecision | < 12% | Not Specified |
| Inter-assay Imprecision | < 12% | Not Specified |
| Recovery | Not Specified | > 60% |
| Biological Matrix | Human Plasma | Blank Serum |
Data compiled from multiple sources.[2]
Table 2: Correlation of Functional Assays with LC-MS/MS for Argatroban Quantification
| Functional Assay | Correlation Coefficient (r) with LC-MS/MS | Key Findings |
| Diluted Thrombin Time (dTT) | 0.91 | Best correlation with LC-MS/MS, providing more precise measurements in critically ill patients. |
| Ecarin Clotting Time (ECA-CT) | 0.58 | Moderate correlation with LC-MS/MS. |
| Activated Partial Thromboplastin Time (aPTT) | 0.48 | Poor correlation with LC-MS/MS, influenced by coagulopathies and may plateau at higher Argatroban concentrations. |
| Hemoclot Thrombin Inhibitors (HTI) Assay | Good correlation demonstrated | Underestimates Argatroban levels with increased plasma fibrinogen, a limitation not observed with LC-MS/MS. |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for the LC-MS/MS analysis of Argatroban and the principles of cross-validation.
Protocol 1: LC-MS/MS Quantification of Argatroban in Human Plasma
This protocol outlines a typical procedure for the analysis of Argatroban in human plasma using an internal standard like this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of chilled methanol (or acetone) containing the internal standard (this compound).[2][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of ammonium acetate, formic acid, and water).[4]
2. Chromatographic Conditions
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a UPLC C18 BEH 1.7 µm column.[2]
-
Mobile Phase: A gradient of water and methanol (or acetonitrile) containing 0.1% formic acid.[2]
-
Flow Rate: Appropriate for the column dimensions, typically 0.2-0.5 mL/min for UPLC.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Argatroban: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
4. Calibration and Quantification
-
Prepare a calibration curve using blank plasma spiked with known concentrations of Argatroban and a fixed concentration of this compound.
-
Quantify Argatroban in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Cross-Validation of Bioanalytical Methods
Cross-validation is performed to compare the results of two different bioanalytical methods, for instance, a newly developed LC-MS/MS assay against an established one, or an LC-MS/MS method against a functional assay.
1. Objective
-
To assess the inter-method comparability and ensure that data from both methods can be used interchangeably or pooled in a study.
2. Procedure
-
Select a set of quality control (QC) samples and subject samples.
-
Analyze these samples using both the "reference" and "comparator" bioanalytical methods.
-
Calculate the percentage difference for each sample between the values obtained from the two methods.
3. Acceptance Criteria (based on FDA guidance)
-
The mean accuracy at each concentration level should be within 85% to 115% of the nominal concentration.
-
The precision (%CV) should not exceed 15%.
Visualizations: Workflows and Pathways
Diagrams help to visualize complex processes and relationships, providing a clearer understanding of the experimental and biological systems.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Internal Standards for Argatroban Bioanalysis: Evaluating Recovery and Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Argatroban, a direct thrombin inhibitor, in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. A critical component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides a comparative evaluation of a stable isotope-labeled internal standard (SIL-IS), Argatroban-d3, and a non-isotopically labeled internal standard, Diclofenac, focusing on two key performance parameters: recovery and matrix effect.
While specific experimental data for this compound is not extensively published, this guide leverages established principles of bioanalytical method validation to highlight its expected superior performance compared to a structurally unrelated internal standard. Stable isotope-labeled internal standards are widely recognized for their ability to more effectively compensate for variability in sample preparation and ionization efficiency, leading to more accurate and precise results[1][2][3].
Comparative Performance: this compound vs. Diclofenac
The selection of an internal standard significantly impacts the reliability of a bioanalytical assay. A stable isotope-labeled internal standard like this compound is the gold standard, as it shares near-identical physicochemical properties with the analyte, Argatroban. This ensures it behaves similarly during extraction and ionization, thus providing better compensation for any variations. In contrast, a non-isotopically labeled internal standard such as Diclofenac, while cost-effective, may not fully mimic the behavior of Argatroban, potentially leading to less accurate quantification.
| Performance Parameter | This compound (SIL-IS) | Diclofenac (Non-SIL-IS) | Rationale |
| Recovery | Expected to be highly consistent and closely track the recovery of Argatroban. | Recovery may be variable and not perfectly mirror that of Argatroban. One study reported Argatroban recovery to be above 60% using a non-specified IS[4][5]. Another study on Diclofenac itself showed its recovery from plasma to be between 97.45 ± 6.21% and 100.52 ± 4.73%[6][7]. A separate UPLC-MS-MS method for diclofenac reported recoveries ranging from 54 ± 6.1% to 67.1 ± 5.4%[8]. | This compound's structural identity with Argatroban ensures co-elution and similar behavior during sample processing, leading to more reliable normalization of extraction inconsistencies. |
| Matrix Effect | Expected to effectively compensate for matrix-induced ion suppression or enhancement. | May not adequately compensate for matrix effects on Argatroban, as its ionization efficiency can be differently affected by matrix components. | The identical ionization properties of this compound and Argatroban allow it to accurately reflect and correct for variations in signal intensity caused by the biological matrix. |
| Precision & Accuracy | Generally leads to higher precision and accuracy in quantitative results. | May result in lower precision and accuracy due to differential recovery and matrix effects. | The superior ability of a SIL-IS to correct for analytical variability translates to more reliable and reproducible data[9]. |
Experimental Protocols for Evaluation
To ensure the validity of a bioanalytical method, a thorough evaluation of recovery and matrix effect is essential. The following are detailed experimental protocols based on regulatory guidelines from the FDA and EMA.
Recovery Assessment
The recovery of an analyte and internal standard is determined by comparing the analytical response of an extracted sample to the response of an unextracted standard.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the biological matrix and extracted.
-
Set B: Blank biological matrix extracted, and then the analyte and internal standard are spiked into the extracted matrix (post-extraction spike).
-
Set C: Analyte and internal standard spiked into the mobile phase or reconstitution solvent at the same concentration as in Set A and B.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the percentage recovery using the following formulas:
-
% Recovery of Analyte = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
% Recovery of Internal Standard = (Mean peak area of IS in Set A / Mean peak area of IS in Set B) x 100
-
Matrix Effect Evaluation
The matrix effect is assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte and internal standard.
Procedure:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare two sets of samples:
-
Set 1 (Post-Extraction Spike): Extract the blank matrix from each of the six sources. Spike the analyte and internal standard into the extracted matrix at low and high concentrations.
-
Set 2 (Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase or reconstitution solvent at the same low and high concentrations as in Set 1.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and internal standard for each of the six matrix sources:
-
MF = (Peak response in the presence of matrix (Set 1) / Peak response in the absence of matrix (Set 2))
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Analyte / Matrix Factor of Internal Standard)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be within an acceptable range (typically ≤15%).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing recovery and matrix effect.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Argatroban-d3 in Biological Fluids: A Comparative Guide
Data Presentation: Stability of Argatroban
The following tables summarize the known stability of Argatroban in various biological matrices under different storage conditions. These data are critical for ensuring the integrity of samples from collection to analysis.
Table 1: Stability of Argatroban in Whole Blood
| Biological Matrix | Storage Condition | Duration | Analyte Concentration Change | Reference |
| Citrated Whole Blood | Room Temperature | 24 hours | No significant change | [1] |
Table 2: General Stability of Argatroban (Inferred from Pharmacokinetic Studies)
| Biological Matrix | Finding | Implication for Stability | Reference |
| Plasma | Short elimination half-life (approx. 50 minutes) | Stable during typical sample processing times | [2] |
| Urine | Approximately 15-20% of administered dose recovered in urine | Suggests stability in urine for collection and short-term storage |
Experimental Protocols
This section details a comprehensive protocol for assessing the stability of Argatroban and Argatroban-d3 in biological fluids. This protocol is based on established guidelines for bioanalytical method validation.[3][4][5][6]
Objective: To evaluate the stability of the analyte in a given biological matrix under specific conditions for a certain period.
Materials:
-
Biological matrix (e.g., human plasma, whole blood, urine) from at least six different sources.
-
Analyte stock solution (Argatroban or this compound).
-
Internal standard (IS) stock solution.
-
Calibrators and quality control (QC) samples.
-
Validated bioanalytical method (e.g., LC-MS/MS).
General Procedure:
-
Sample Preparation:
-
Prepare two sets of QC samples at low and high concentrations by spiking the biological matrix with the analyte.
-
Prepare a fresh set of calibration standards.
-
-
Stability Assessment:
-
Analyze one set of the QC samples immediately (time zero).
-
Store the second set of QC samples under the specific stability testing conditions (see below).
-
At the end of the storage period, analyze the stored QC samples along with the fresh calibration standards.
-
-
Data Analysis:
-
Calculate the mean concentration of the stability samples and compare it to the nominal concentration.
-
The analyte is considered stable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration.[4]
-
Types of Stability Evaluations:
-
Freeze-Thaw Stability:
-
Subject QC samples to three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
After the third cycle, analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Keep QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) that simulates the sample handling time in the laboratory.
-
Analyze the samples after the specified duration.
-
-
Long-Term Stability:
-
Store QC samples at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time in a clinical or preclinical study.
-
Analyze the samples at different time points (e.g., 1, 3, 6 months).
-
-
Post-Preparative Stability:
-
Evaluate the stability of the processed samples (e.g., after extraction) in the autosampler under the conditions of the analytical run.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for stability testing and the logical framework for comparing the stability of this compound and Argatroban.
Caption: Experimental workflow for stability testing of Argatroban compounds.
Caption: Logical framework for comparing Argatroban and this compound stability.
References
- 1. Argatroban is stable in citrated whole blood for 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged half-life of argatroban in patients with renal dysfunction and antiphospholipid antibody syndrome being treated for heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
